[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate
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Overview
Description
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate is a unique organosilicon compound that combines the properties of silanes and carbamates. This compound is known for its potential applications in various fields, including materials science, chemistry, and biology. The presence of both triethoxysilyl and menthocarbamate groups in its structure imparts distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of (S)-menthol with isocyanate derivatives, followed by the introduction of triethoxysilylpropyl groups. One common method includes the reaction of (S)-menthol with isocyanate to form the corresponding carbamate, which is then reacted with triethoxysilylpropyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as distillation and chromatography for purification. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like acids or bases for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield silanol derivatives, while reduction can produce amines. Substitution reactions often result in the formation of siloxane networks .
Scientific Research Applications
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Mechanism of Action
The mechanism of action of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate involves its interaction with molecular targets through its functional groups. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The menthocarbamate moiety may interact with biological molecules, potentially disrupting microbial cell membranes and exhibiting antimicrobial effects. The pathways involved include hydrolysis and condensation reactions that facilitate the formation of stable siloxane networks .
Comparison with Similar Compounds
Similar Compounds
(S)-N-Triethoxysilylpropyl-O-ethylcarbamate: Similar in structure but with an ethyl group instead of menthol.
(S)-N-Triethoxysilylpropyl-O-isopropylcarbamate: Contains an isopropyl group, offering different physical properties.
Uniqueness
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate is unique due to the presence of the menthol group, which imparts specific steric and electronic effects. This uniqueness can influence its reactivity, solubility, and interaction with biological systems, making it distinct from other similar compounds .
Properties
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO5Si/c1-7-23-27(24-8-2,25-9-3)14-10-13-21-20(22)26-19-15-17(6)11-12-18(19)16(4)5/h16-19H,7-15H2,1-6H3,(H,21,22)/t17-,18+,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQENQVQRHAHZ-OTWHNJEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OC1CC(CCC1C(C)C)C)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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